molecular formula C15H20BrNO4 B8112008 Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate

Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B8112008
M. Wt: 358.23 g/mol
InChI Key: JPKABPHRXUGGJL-LBPRGKRZSA-N
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Description

Methyl (3S)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is a chemical compound that features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with (S)-tert-butyl 3-amino-3-phenylpropanoate in the presence of a base such as triethylamine (TEA) to form the desired amide.

    Esterification: The resulting amide is then esterified using methanol and a catalytic amount of acid, such as sulfuric acid (H₂SO₄), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bromophenyl group can undergo oxidation reactions to form bromophenyl ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Bromophenyl ketones or aldehydes.

    Reduction: Bromophenyl alcohols.

    Substitution: Various substituted bromophenyl derivatives.

Scientific Research Applications

Methyl (3S)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: Serves as a building block for the synthesis of peptides and peptidomimetics, which are important in studying protein-protein interactions.

    Medicine: Potential use in the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate depends on its specific application. In biological systems, the compound may act as a prodrug, where the Boc group is cleaved under physiological conditions to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-(4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl (3S)-3-(4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a fluorine atom instead of bromine.

    Methyl (3S)-3-(4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (3S)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKABPHRXUGGJL-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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